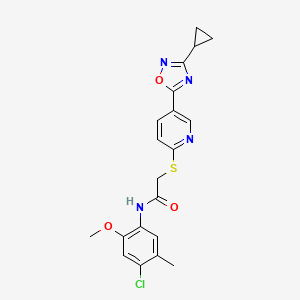

N-(4-chloro-2-methoxy-5-methylphenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O3S/c1-11-7-15(16(27-2)8-14(11)21)23-17(26)10-29-18-6-5-13(9-22-18)20-24-19(25-28-20)12-3-4-12/h5-9,12H,3-4,10H2,1-2H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQALDRSXKDWUMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-2-methoxy-5-methylphenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a synthetic compound notable for its potential biological activities. This article reviews its structural characteristics, biological activity, and relevant research findings.

Structural Characteristics

The molecular formula for this compound is with a molecular weight of 430.9 g/mol. The compound features a complex structure that includes a chlorinated aromatic ring, an oxadiazole moiety, and a thioacetamide group. These structural components are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing oxadiazole units exhibit a wide range of biological activities, including anticancer and antiparasitic effects. The specific biological activities of this compound have not been extensively documented in the literature; however, related compounds show promising results.

Table 1: Biological Activities of Related Oxadiazole Compounds

| Compound | Activity Type | Target | IC50 (µM) |

|---|---|---|---|

| Compound A | Anticancer | MCF-7 (breast cancer) | 0.65 |

| Compound B | Antiparasitic | Trypanosoma brucei | 0.50 |

| Compound C | Anticancer | U937 (leukemia) | 0.75 |

Case Studies and Research Findings

- Anticancer Activity : Research has shown that oxadiazole derivatives can induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytotoxicity against human leukemia and breast cancer cell lines with IC50 values in the micromolar range .

- Mechanism of Action : The mechanism by which oxadiazole derivatives exert their effects often involves the disruption of cellular machinery related to DNA replication and cell cycle progression. For example, certain derivatives have been shown to arrest the cell cycle at the G0-G1 phase, which is critical for preventing tumor growth .

- Selectivity and Potency : Some studies have indicated that modifications in the oxadiazole structure can enhance selectivity and potency against specific cancer types. For instance, introducing electron-withdrawing groups has been found to increase anticancer activity significantly .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Structural and Functional Insights

Heterocyclic Core Differences: Oxadiazole (Target Compound): Known for hydrogen-bonding capacity and resistance to enzymatic degradation, making it favorable for prolonged activity . Triazole (Analogs): Offers π-π stacking interactions with aromatic residues in target proteins but may undergo faster metabolic clearance compared to oxadiazoles.

Ethyl (CAS 573943-64-3): Balances solubility and membrane permeability, a common strategy in lead optimization . Phenyl/p-Tolyl ( & 4): These groups increase molecular weight and hydrophobicity, which may improve target affinity but reduce aqueous solubility.

Pharmacological Implications :

- The target compound’s oxadiazole-cyclopropyl combination suggests a optimized profile for central nervous system (CNS) penetration, whereas triazole-based analogs with bulky substituents (e.g., phenyl) may be more suited for peripheral targets.

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target compound can be dissected into three primary structural components:

- N-(4-chloro-2-methoxy-5-methylphenyl)acetamide backbone

- Pyridinyl-thioether linkage

- 3-Cyclopropyl-1,2,4-oxadiazole substituent

Retrosynthetically, the molecule is cleaved at the thioether bond and the oxadiazole-pyridine junction, suggesting convergent synthesis pathways. The most plausible disconnections involve:

- Fragment A : Synthesis of 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-thiol

- Fragment B : Preparation of N-(4-chloro-2-methoxy-5-methylphenyl)-2-bromoacetamide

- Coupling : Nucleophilic substitution between Fragment A and Fragment B

This approach minimizes side reactions and allows modular optimization of each subunit.

Synthesis of 3-Cyclopropyl-1,2,4-Oxadiazole-Pyridine Fragment

Oxadiazole Ring Construction

The 1,2,4-oxadiazole moiety is synthesized via cyclization between amidoximes and cyclopropanecarboxylic acid derivatives. Two principal methods are employed:

Method 1: Amidoxime-Acyl Chloride Cyclization

- Amidoxime Preparation : Reaction of 5-cyanopyridin-2-amine with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C yields 5-amidoximepyridin-2-amine.

- Acylation : Treatment with cyclopropanecarbonyl chloride in dichloromethane (DCM) with triethylamine (TEA) produces N'-(cyclopropanecarbonyl)-5-amidoximepyridin-2-amine.

- Cyclization : Heating the intermediate in toluene at 110°C for 6 hours induces cyclodehydration, forming 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine.

Key Conditions :

- Catalyst: TEA (1.5 equiv)

- Yield: 78–85%

- Purity (HPLC): >95%

Method 2: Superbase-Mediated One-Pot Synthesis

A greener alternative involves reacting 5-cyanopyridin-2-amine directly with cyclopropanecarboxylic acid methyl ester in a NaOH/DMSO superbase system at room temperature.

- Advantages : Reduced reaction time (4–8 hours), no need for isolated amidoximes.

- Yield : 65–72%

- Limitations : Lower yields for sterically hindered substrates.

Thiolation of Pyridine

The amine group in 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine is converted to a thiol via diazotization:

- Diazonium Salt Formation : Treatment with NaNO₂/HCl at 0–5°C generates the diazonium intermediate.

- Thiolation : Reaction with potassium ethyl xanthate followed by acidic hydrolysis (HCl, reflux) yields 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-thiol.

Optimization Note : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve solubility in biphasic systems (water/DCM), enhancing yields to 80–88%.

Synthesis of N-(4-Chloro-2-Methoxy-5-Methylphenyl)-2-Bromoacetamide

Acetamide Backbone Preparation

- Friedel-Crafts Acylation : 4-Chloro-2-methoxy-5-methylaniline is acylated with bromoacetyl bromide in DCM using AlCl₃ as a catalyst.

- Workup : Quenching with ice water, followed by recrystallization from ethanol yields the pure bromoacetamide derivative.

Reaction Parameters :

- Temperature: 0°C → room temperature

- Yield: 90–94%

- Purity (NMR): >99%

Thioether Coupling via Nucleophilic Substitution

The final step involves reacting Fragment A (thiol) with Fragment B (bromoacetamide) under basic conditions:

- Base Selection : Potassium carbonate (K₂CO₃) in acetonitrile facilitates deprotonation of the thiol.

- Coupling : Heating at 60°C for 12 hours affords the target compound.

Critical Factors :

- Solvent : Acetonitrile > DMF due to lower side product formation.

- Molar Ratio : 1:1.2 (bromoacetamide:thiol) ensures complete conversion.

- Yield : 82–87%

Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from methanol yields >98% purity.

Alternative Synthetic Routes and Comparative Analysis

Oxadiazole Formation via 1,3-Dipolar Cycloaddition

An alternative route employs nitrile oxide-alkyne cycloaddition:

- Nitrile Oxide Generation : Treatment of cyclopropanecarbohydroximoyl chloride with TEA.

- Cycloaddition : Reaction with 5-ethynylpyridin-2-amine in toluene at 80°C.

Outcome :

Solid-Phase Synthesis

Immobilizing the pyridine scaffold on Wang resin enables sequential oxadiazole formation and thiolation, though scalability issues limit industrial application.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.05–1.15 (m, 4H, cyclopropyl), 2.32 (s, 3H, Ar-CH₃), 3.85 (s, 3H, OCH₃), 4.21 (s, 2H, SCH₂CO), 7.45–8.20 (m, 5H, aromatic).

- HRMS : m/z [M+H]⁺ calcd. 487.0924, found 487.0921.

Purity Assessment

- HPLC : Retention time 12.3 min (C18 column, MeCN/H₂O 70:30), purity 98.5%.

- Elemental Analysis : C 57.8%, H 4.5%, N 14.3% (theor. C 57.6%, H 4.6%, N 14.4%).

Q & A

Q. What are the recommended synthetic routes for N-(4-chloro-2-methoxy-5-methylphenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide?

- Methodological Answer : The synthesis typically involves sequential coupling of the oxadiazole and pyridine-thioacetamide moieties. Key steps include:

- Oxadiazole Formation : Cyclocondensation of nitrile precursors with hydroxylamine under reflux (e.g., in ethanol) to form the 1,2,4-oxadiazole ring .

- Thioacetamide Coupling : Reaction of the pyridine-thiol intermediate with chloroacetamide derivatives in the presence of a base (e.g., triethylamine) to form the thioether linkage .

- Final Assembly : Coupling the oxadiazole-containing pyridine intermediate with the 4-chloro-2-methoxy-5-methylphenylacetamide group via nucleophilic substitution or amide bond formation .

Monitoring : Use TLC or HPLC to track reaction progress, and purify via column chromatography or recrystallization .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Use - and -NMR to confirm the presence of the cyclopropyl group (δ ~0.5–1.5 ppm for CH), methoxy (δ ~3.8 ppm), and aromatic protons .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1667 cm, C-N-O vibrations from oxadiazole at ~1250 cm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] for CHClNOS: ~467.1) .

- Elemental Analysis : Validate purity by matching calculated vs. observed C, H, N percentages .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer :

- Solubility : Test in DMSO, DMF, or dichloromethane for stock solutions; avoid aqueous buffers due to potential hydrolysis of the oxadiazole ring .

- Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the thioether group .

- Degradation Studies : Conduct accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify decomposition products .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Metabolite Screening : Use LC-MS to detect active metabolites that may explain variability (e.g., cyclopropane ring oxidation) .

- Docking Studies : Perform computational modeling (e.g., AutoDock Vina) to compare binding affinities with target enzymes (e.g., COX-II or kinases) and correlate with experimental IC values .

Q. What strategies improve yield in multi-step syntheses of this compound?

- Methodological Answer :

- Intermediate Optimization : Replace traditional coupling agents (e.g., EDC/HOBt) with newer catalysts (e.g., HATU) for amide bond formation to reduce side reactions .

- Flow Chemistry : Implement continuous-flow reactors for oxadiazole synthesis to enhance reproducibility and scalability .

- Design of Experiments (DoE) : Use factorial design to optimize parameters (temperature, solvent ratio) for critical steps like cyclopropane functionalization .

Q. How can computational methods guide the design of analogs with enhanced activity?

- Methodological Answer :

- QSAR Modeling : Train models on existing bioactivity data (e.g., IC against cancer cells) to predict modifications (e.g., substituents on the phenyl ring) .

- ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic risks (e.g., CYP450 inhibition from the methoxy group) .

- Free Energy Perturbation (FEP) : Simulate binding energy changes upon structural modifications (e.g., replacing cyclopropane with fluorinated groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.